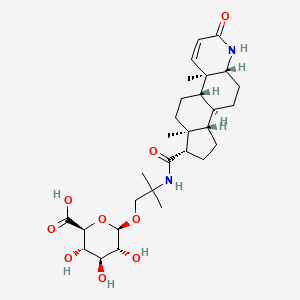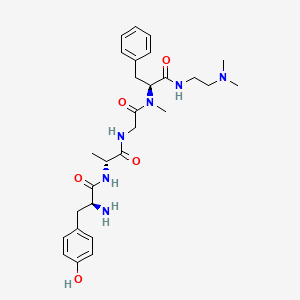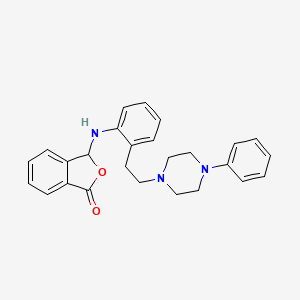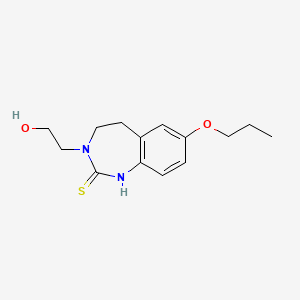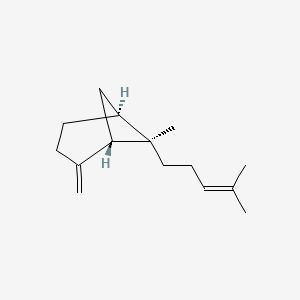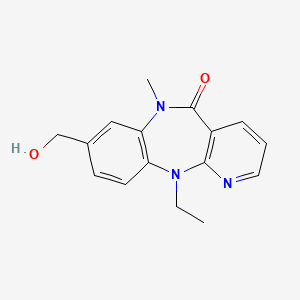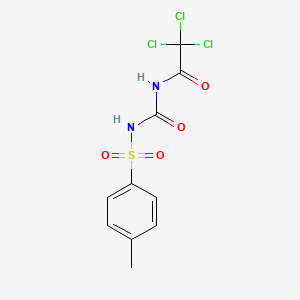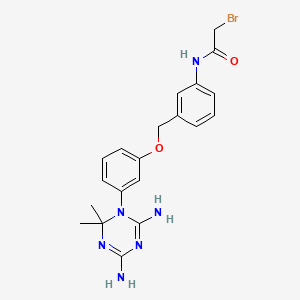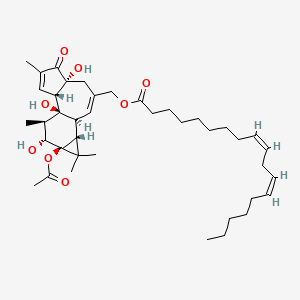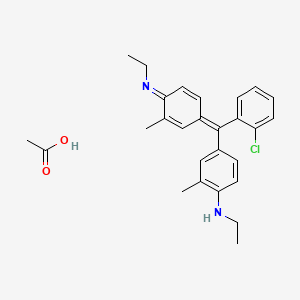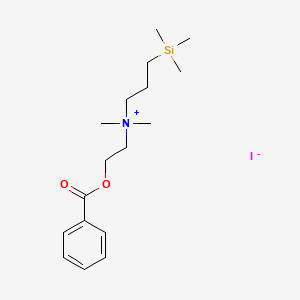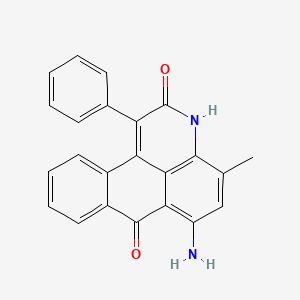
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3',5'-O-Hemiacetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal is a nucleoside analogue with a unique structure that includes a formyl group at the 3’ position of the lyxo-pentofuranosyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal typically involves the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the formyl group at the 3’ position. The uracil base is then attached to the sugar moiety through a glycosidic bond. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic route described above, with optimization of reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: 1-(3-Deoxy-3-C-carboxyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal.
Reduction: 1-(3-Deoxy-3-C-hydroxymethyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its potential role in the modification of nucleic acids and its effects on biological processes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Mecanismo De Acción
The mechanism of action of 1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The formyl group at the 3’ position can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Deoxy-3-C-allyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with an allyl group instead of a formyl group.
1-(3-Deoxy-3-C-hydroxymethyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with a hydroxymethyl group instead of a formyl group.
1-(3-Deoxy-3-C-carboxyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal is unique due to the presence of the formyl group at the 3’ position, which can participate in various chemical reactions and potentially enhance its biological activity compared to similar compounds .
Propiedades
Número CAS |
130464-14-1 |
|---|---|
Fórmula molecular |
C10H12N2O6 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
1-[(2R)-3,4-dihydroxy-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O6/c13-5-1-2-12(10(16)11-5)8-7(14)6-4(18-8)3-17-9(6)15/h1-2,4,6-9,14-15H,3H2,(H,11,13,16)/t4?,6?,7?,8-,9?/m1/s1 |
Clave InChI |
JDLALIPYZHDYAP-DQYLMENISA-N |
SMILES isomérico |
C1C2C(C([C@@H](O2)N3C=CC(=O)NC3=O)O)C(O1)O |
SMILES canónico |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)C(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


